Prothrombin belongs to the class of serine proteases and is classified as a zymogen, which is an inactive precursor that requires proteolytic cleavage to become active. It is categorized under the coagulation factors, specifically factor II in the coagulation cascade.
The synthesis of prothrombin involves several key steps:
The synthesis process can be studied using various biochemical techniques such as enzyme-linked immunosorbent assays (ELISA) to quantify prothrombin levels and Western blotting for analyzing protein modifications.
Prothrombin consists of several domains:
The molecular weight of prothrombin is approximately 72 kDa, and its structure has been elucidated through X-ray crystallography and nuclear magnetic resonance spectroscopy studies .
Prothrombin undergoes several critical reactions:
Kinetic studies can be performed to measure the rate of prothrombin activation under various conditions using spectrophotometric assays to monitor thrombin generation.
The mechanism by which prothrombin functions involves:
Studies have shown that alterations in prothrombin levels can significantly impact bleeding disorders or thrombotic conditions .
Characterization studies often employ techniques such as mass spectrometry and circular dichroism to analyze structural integrity and folding properties .
Prothrombin Clamart has several applications in clinical and research settings:
Prothrombin Clamart is a rare dysprothrombinemia first identified in 1986 through analysis of a 23-year-old asymptomatic female and her mother. This variant is characterized by a defective cleavage site at amino acid position Arg 320-Ile within the prothrombin molecule, impairing its activation to thrombin by factor Xa. The discovery emerged from observing discordant coagulation assay results: affected individuals showed ~50% normal prothrombin activity in functional (clotting) assays, but normal levels via Echis carinatus venom (a snake venom bypassing physiological activation) and immunoassays. This biochemical profile indicated a functional abnormality rather than quantitative deficiency [1] [4].
Isolation attempts using DEAE Sephadex chromatography failed to separate the mutant protein from wild-type prothrombin, confirming heterozygous expression. Electrophoretic analysis of activation products revealed accumulation of prethrombin 2 (an intermediate cleavage product) and reduced thrombin generation, pinpointing the molecular defect at the Arg 320 cleavage site [1] [4].
Prothrombin (Factor II) is a vitamin K-dependent zymogen central to coagulation. Its activation follows a tightly regulated cascade:
Thrombin then cleaves fibrinogen to fibrin and amplifies coagulation via platelet activation and FV/FVIII feedback [9].
Prothrombin Clamart’s Defect:The Arg 320-Ile cleavage site is resistant to Factor Xa-mediated proteolysis, halting activation at the prethrombin 2 stage. Consequently, thrombin generation is reduced by 50% in heterozygous carriers. Crucially, Echis carinatus venom directly activates prethrombin 2 Clamart, bypassing the defective step and explaining normal activity in venom-based assays [1] [4].
Table 1: Prothrombin Activation Methods in Prothrombin Clamart
Activation Method | Wild-Type Prothrombin | Prothrombin Clamart | Mechanism |
---|---|---|---|
Factor Xa + FVa/phospholipid | Normal thrombin generation | 50% reduced thrombin | Defective Arg 320 cleavage |
Echis carinatus venom | Normal thrombin generation | Normal thrombin | Direct activation of prethrombin 2 |
Prothrombin Clamart belongs to a broader class of inherited dysprothrombinemias, which include variants like Prothrombin Padua, Salakta, and Himi. These variants are categorized by:
Unlike the hypercoagulable F2 G20210A polymorphism (which elevates prothrombin levels by 30%), Prothrombin Clamart is not thrombogenic. Its clinical phenotype is mild; reported carriers were asymptomatic despite reduced functional prothrombin, suggesting compensatory mechanisms. This contrasts with variants like Prothrombin Himi, which causes bleeding due to defective thrombin function [3] [6].
Table 2: Key Prothrombin Variants and Functional Impact
Variant | Functional Defect | Activation by FXa | Thrombin Activity | Clinical Phenotype |
---|---|---|---|---|
Clamart | Arg 320 cleavage defect | Severely impaired | Normal (if activated) | Asymptomatic |
Himi | Altered thrombin active site | Normal | Defective | Bleeding |
Salakta | Combined activation/thrombin defect | Impaired | Defective | Bleeding |
G20210A (polymorphism) | ↑ Prothrombin synthesis | Normal | Normal | Thrombosis |
Genetically, Prothrombin Clamart’s mutation resides in F2 on chromosome 11. While its exact genetic variant is unpublished, biochemical studies confirm it is distinct from the thrombophilic G20210A variant in the 3’ untranslated region. Dysprothrombinemias like Clamart are extremely rare, with most cases reported in specific pedigrees or isolated populations [4] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7